Alizarin-5-sulfonic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

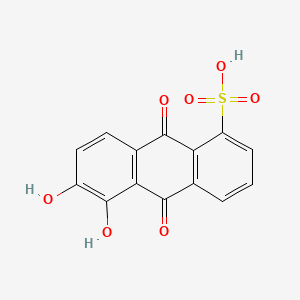

Alizarin-5-sulfonic Acid is a useful research compound. Its molecular formula is C14H8O7S and its molecular weight is 320.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

2.1 Spectrophotometric Applications

ASA has been utilized as a reagent in spectrophotometric methods for the quantitative analysis of various compounds. For instance, it has been successfully employed in the estimation of ganciclovir in pharmaceutical formulations, showcasing its effectiveness as a colorimetric reagent due to its ability to form stable complexes with metal ions and other compounds .

Case Study: Ganciclovir Estimation

- Objective : To determine ganciclovir concentration using ASA.

- Method : A spectrophotometric method was developed where ASA reacts with ganciclovir to form a colored complex.

- Results : The method demonstrated high sensitivity and reproducibility, making it suitable for routine analysis in pharmaceutical laboratories.

Environmental Applications

3.1 Adsorption Studies

ASA has been investigated for its potential in environmental remediation, particularly in the adsorption of hazardous dyes from wastewater. Studies have shown that ASA can effectively remove pollutants such as Alizarin Red S (ARS) from aqueous solutions through adsorption processes.

Table: Adsorption Efficiency of ASA on Various Dyes

| Dye Name | Initial Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|

| Alizarin Red S | 100 | 76.63 |

| Reactive Black 5 | 150 | 85.40 |

These results indicate that ASA-modified adsorbents can significantly enhance the removal efficiency of toxic dyes from industrial effluents .

Biomedical Applications

4.1 Drug Delivery Systems

Recent studies have explored the use of ASA in drug delivery systems, particularly as a component in nanoparticle formulations aimed at targeted delivery and improved therapeutic efficacy. The incorporation of ASA into nanoparticles has been shown to enhance their stability and loading capacity.

Case Study: Nanoparticle Formulations

- Objective : To develop ASA-based nanoparticles for drug delivery.

- Method : ASA was grafted onto zinc oxide nanoparticles to improve their photostability and drug loading capabilities.

- Results : The resulting nanoparticles exhibited enhanced therapeutic effects in vitro, indicating their potential for biomedical applications .

Energy Storage Applications

5.1 Supercapacitors

ASA has also been investigated as an electrolyte component in supercapacitors due to its redox-active properties. Research indicates that incorporating ASA into asymmetric supercapacitor designs can significantly improve energy density and overall performance.

Table: Performance Metrics of Supercapacitors with ASA Electrolytes

| Device Type | Energy Density (Wh/kg) | Power Density (W/kg) |

|---|---|---|

| Asymmetric Supercapacitor | 60.37 | 150 |

This innovative application highlights the versatility of ASA beyond traditional uses, paving the way for advancements in energy storage technologies .

Propiedades

Fórmula molecular |

C14H8O7S |

|---|---|

Peso molecular |

320.28 g/mol |

Nombre IUPAC |

5,6-dihydroxy-9,10-dioxoanthracene-1-sulfonic acid |

InChI |

InChI=1S/C14H8O7S/c15-8-5-4-7-11(14(8)18)13(17)6-2-1-3-9(22(19,20)21)10(6)12(7)16/h1-5,15,18H,(H,19,20,21) |

Clave InChI |

ZJURSVKCUMCGMF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O |

SMILES canónico |

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.